

Comparative analysis of tungsten film purity from different precursors

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Comparative Purity of Tungsten Films: A Guide to Precursor Selection

For Researchers, Scientists, and Drug Development Professionals

The selection of a precursor is a critical factor determining the purity of tungsten (W) thin films, which in turn dictates their performance in demanding applications such as semiconductor devices and advanced materials. This guide provides an objective comparison of tungsten film purity derived from three common precursors—tungsten hexafluoride (WF₆), tungsten hexacarbonyl (W(CO)₆), and tungsten hexachloride (WCl₆)—deposited via Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD).

Quantitative Impurity Analysis

The intrinsic properties of each precursor and the deposition method employed significantly influence the type and concentration of impurities in the resulting tungsten film. The following table summarizes typical impurity levels observed for each precursor. It is important to note that these values are compiled from various research studies and may vary based on specific experimental conditions.



Precursor	Deposition Method	Primary Impurities	Typical Atomic %
Tungsten Hexafluoride (WF ₆)	CVD	Fluorine (F), Oxygen (O)	F: <1%, O: <0.5%
ALD	Fluorine (F), Oxygen (O)	F: <0.1%, O: <1%	
Tungsten Hexacarbonyl (W(CO) ₆)	CVD	Carbon (C), Oxygen (O)	C: 5-15%, O: 5-10%
ALD	Carbon (C), Oxygen (O)	High incorporation	
Tungsten Hexachloride (WCl ₆)	CVD	Chlorine (CI), Oxygen (O)	Cl: <1% (variable O)
ALD	Chlorine (Cl), Oxygen (O)	CI: ~1.3%, O: ~2.4%	

Experimental Protocols

Reproducibility and accurate comparison of film purity necessitate detailed and standardized experimental protocols. Below are representative methodologies for tungsten film deposition and subsequent purity analysis.

Tungsten Film Deposition

a. Chemical Vapor Deposition (CVD) with Tungsten Hexafluoride (WF₆)

A common method for depositing tungsten films involves the hydrogen reduction of tungsten hexafluoride.

- Substrate: A silicon (Si) wafer, often coated with a titanium nitride (TiN) adhesion layer.
- Precursors: Tungsten hexafluoride (WF₆) gas and Hydrogen (H₂) gas as the reducing agent.
 [1]
- Typical Deposition Parameters:



Substrate Temperature: 300-500°C[1]

Chamber Pressure: 1-10 Torr

WF₆ Flow Rate: 10-100 sccm

H₂ Flow Rate: 500-2000 sccm

• Procedure: The substrate is heated within the evacuated CVD reactor. H_2 is introduced, followed by WF₆, initiating the surface reaction: WF₆ + 3H₂ \rightarrow W + 6HF.[1] The chamber is purged with an inert gas after deposition.

b. Atomic Layer Deposition (ALD) with Tungsten Hexacarbonyl (W(CO)₆)

This method offers precise thickness control at the atomic level.

Substrate: A Si wafer with its native oxide layer.

 Precursors: Solid W(CO)₆ is heated to produce a vapor, and water (H₂O) vapor is used as the co-reactant.[2]

• Typical Deposition Parameters:

Substrate Temperature: ~300°C[2]

W(CO)₆ pulse: 2 seconds

H₂O pulse: 1 second

Inert gas purge (e.g., Argon) of 10 seconds between each precursor pulse.

• Procedure: The process consists of sequential, self-limiting surface reactions. A pulse of W(CO)₆ is introduced and chemisorbs onto the substrate. After purging the excess precursor, a pulse of H₂O reacts with the surface species to form tungsten oxide, which is then reduced in subsequent cycles or by other means to form tungsten.

c. ALD with Tungsten Hexachloride (WCl₆)

A fluorine-free alternative for tungsten deposition.



· Substrate: Si wafer.

Precursors: WCl₆ vapor and a reducing agent such as trimethylaluminum (AlMe₃).[3][4]

Typical Deposition Parameters:

Substrate Temperature: 275-350°C[3][4]

WCl₆ pulse: 0.5-2 seconds

AlMe₃ pulse: 0.5-2 seconds

Inert gas purge between pulses.

• Procedure: Similar to other ALD processes, this method involves sequential pulsing of the WCl₆ and the reducing agent, separated by inert gas purges, to build the film layer by layer.

Film Purity Analysis

a. X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive technique used to determine the elemental composition and chemical states of the top few nanometers of the film.

- Instrumentation: A monochromatic Al Kα X-ray source is typically used.[5]
- Procedure: The sample is placed in an ultra-high vacuum chamber. X-rays irradiate the surface, causing the emission of photoelectrons. An electron energy analyzer measures the kinetic energy of these electrons, which is then used to determine their binding energy.[6]
 The binding energy is characteristic of each element and its chemical environment. Argon ion sputtering can be used to remove surface contaminants and perform depth profiling.[7]
- b. Secondary Ion Mass Spectrometry (SIMS)

SIMS is a highly sensitive technique for determining the elemental composition and depth distribution of trace impurities.

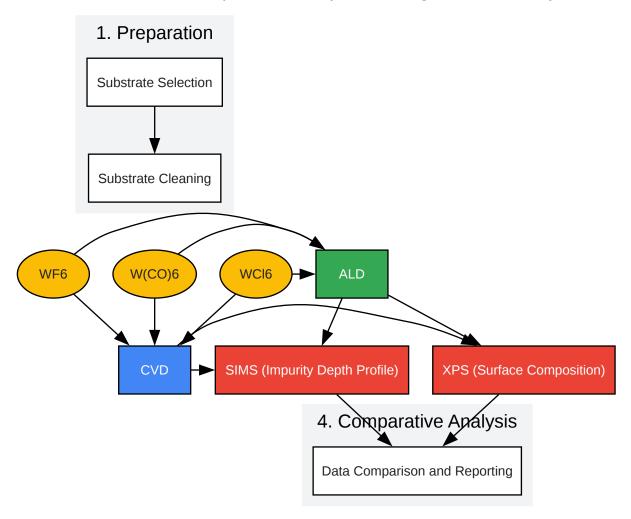


- Instrumentation: A primary ion beam (typically Cs⁺ for electronegative elements like F, O, Cl, or O₂⁺ for electropositive elements) and a mass spectrometer.[8]
- Procedure: The primary ion beam sputters the sample surface, generating secondary ions.[8]
 These secondary ions are then analyzed by the mass spectrometer to identify the elements present. By continuously sputtering through the film, a depth profile of impurity concentrations can be generated.

Experimental and Logical Flow Visualization

The following diagram illustrates the general workflow for the deposition and comparative analysis of tungsten films from different precursors.

Workflow for Comparative Analysis of Tungsten Film Purity





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A schematic of the experimental workflow from substrate preparation to final analysis.

Discussion and Conclusion

The choice of precursor for tungsten film deposition is a trade-off between deposition characteristics and film purity.

- WF₆-based processes are mature and can produce high-purity films with low carbon and oxygen content. However, residual fluorine contamination is a significant concern that can negatively impact device performance.[9]
- W(CO)₆ offers a fluorine-free alternative, but the resulting films are often plagued by high levels of carbon and oxygen impurities originating from the carbonyl ligands.[10] This can lead to higher film resistivity.
- WCl₆ is a promising fluorine-free precursor that can yield films with low carbon contamination. However, the incorporation of chlorine and oxygen remains a challenge that needs to be carefully managed through process optimization.[3][4]

In conclusion, for applications where the highest purity and lowest resistivity are critical, and fluorine contamination can be managed, WF_6 remains the industry standard. For fluorine-sensitive applications, WCl_6 is a strong contender. While $W(CO)_6$ avoids halogen contamination, significant improvements in reducing carbon and oxygen impurities are needed for its widespread adoption in high-performance applications. The continuous development of novel precursors and deposition techniques is essential for advancing the quality and performance of tungsten thin films.

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